N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide
Overview
Description
N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,3-dimethylphenoxyacetic acid: This can be achieved through the reaction of 2,3-dimethylphenol with chloroacetic acid in the presence of a base.
Formation of 2,3-dimethylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Acylation of 3-aminophenylthiophene-2-carboxamide: The acyl chloride reacts with 3-aminophenylthiophene-2-carboxamide to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving thiophene derivatives.
Industry: It can be used in the production of advanced materials such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simple heterocyclic compound with a sulfur atom in the ring.
Thiophene-2-carboxamide: A derivative of thiophene with a carboxamide group.
2,3-Dimethylphenoxyacetic acid: An intermediate used in the synthesis of the target compound.
Uniqueness
N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring with a phenoxyacetyl group and a carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other thiophene derivatives.
Properties
IUPAC Name |
N-[3-[[2-(2,3-dimethylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-14-6-3-9-18(15(14)2)26-13-20(24)22-16-7-4-8-17(12-16)23-21(25)19-10-5-11-27-19/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFBRVXDTAOWNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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